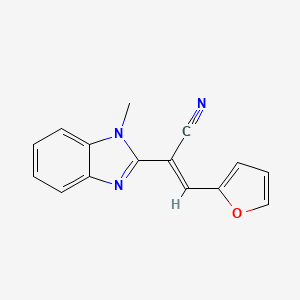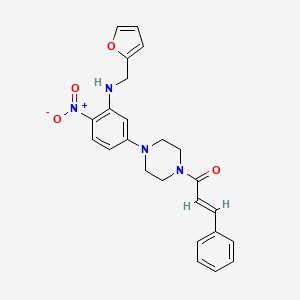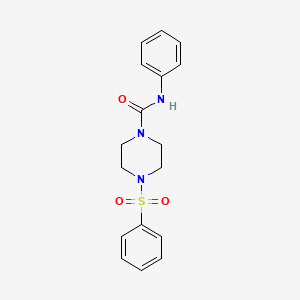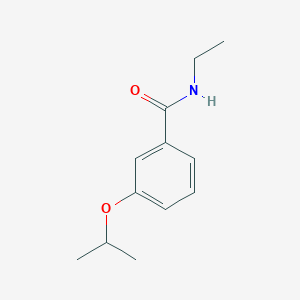
3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as FBA or Furamidine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the family of benzimidazole derivatives. FBA has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division. In addition, this compound has been found to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to be effective against parasitic infections by inhibiting the growth and replication of parasites.
Advantages and Limitations for Lab Experiments
3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, this compound has limited water solubility, which can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for the research on 3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of focus is the development of this compound derivatives with improved potency and selectivity. Another area of focus is the investigation of the mechanism of action of this compound and its derivatives. In addition, the potential use of this compound in combination with other anti-cancer or anti-parasitic agents is an area of interest. Furthermore, the development of this compound as a drug delivery system for targeted therapy is an area of potential research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-parasitic properties, and has a wide range of biochemical and physiological effects. This compound has advantages for lab experiments, but also has limitations that require special handling and disposal procedures. Future research on this compound should focus on the development of this compound derivatives, investigation of the mechanism of action, and potential use in combination with other agents.
Synthesis Methods
The synthesis of 3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with 2-furylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained in good yields after purification.
Scientific Research Applications
3-(2-furyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to be effective against parasitic infections, including African sleeping sickness and leishmaniasis.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-18-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-19-12/h2-9H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMOZFZRFCFRA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5318468.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)
![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318491.png)


![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)

![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)